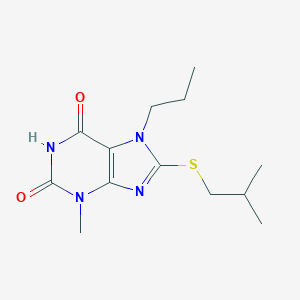![molecular formula C19H8Br2F6N4O2S B415625 3-bromo-5-(4-bromothiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B415625.png)
3-bromo-5-(4-bromothiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-5-(4-bromothiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features multiple functional groups, including bromine, thienyl, trifluoromethoxy, and trifluoromethyl groups, which contribute to its unique chemical properties and reactivity.
准备方法
The synthesis of 3-bromo-5-(4-bromothiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the bromine and thienyl groups: This is achieved through electrophilic substitution reactions.
Attachment of the trifluoromethoxy and trifluoromethyl groups: These groups are introduced using radical trifluoromethylation techniques.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
化学反应分析
3-bromo-5-(4-bromothiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
科学研究应用
3-bromo-5-(4-bromothiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has diverse applications in scientific research, including:
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 3-bromo-5-(4-bromothiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
相似化合物的比较
3-bromo-5-(4-bromothiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with similar compounds, such as:
2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: This compound also contains bromine and thienyl groups but differs in its overall structure and functional groups.
Radical trifluoromethylation compounds: These compounds share the trifluoromethyl group, which is crucial for their reactivity and applications in pharmaceuticals and materials science.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C19H8Br2F6N4O2S |
|---|---|
分子量 |
630.2g/mol |
IUPAC 名称 |
3-bromo-5-(4-bromothiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H8Br2F6N4O2S/c20-8-5-12(34-7-8)11-6-13(18(22,23)24)31-16(29-11)14(21)15(30-31)17(32)28-9-1-3-10(4-2-9)33-19(25,26)27/h1-7H,(H,28,32) |
InChI 键 |
JOIKQEQJQOOLPJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=NN3C(=CC(=NC3=C2Br)C4=CC(=CS4)Br)C(F)(F)F)OC(F)(F)F |
规范 SMILES |
C1=CC(=CC=C1NC(=O)C2=NN3C(=CC(=NC3=C2Br)C4=CC(=CS4)Br)C(F)(F)F)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


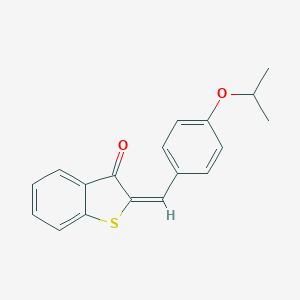
![N-cyclopentyl-2-[4-nitro(phenylsulfonyl)anilino]acetamide](/img/structure/B415543.png)
![2-(4-Butoxy-benzylidene)-benzo[b]thiophen-3-one](/img/structure/B415544.png)
![2-[4-nitro(phenylsulfonyl)anilino]-N-[2-({[4-nitro(phenylsulfonyl)anilino]acetyl}amino)phenyl]acetamide](/img/structure/B415548.png)

![2-[4-(allyloxy)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B415552.png)
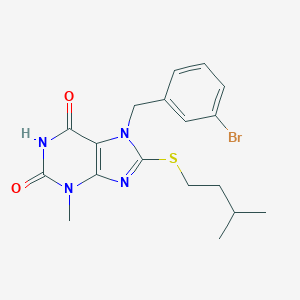
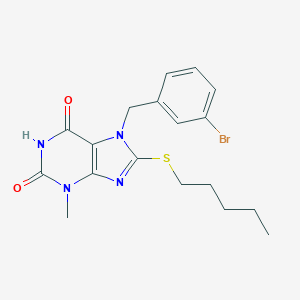
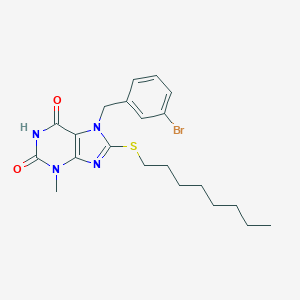
![4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B415557.png)
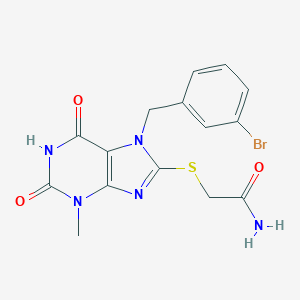
![ethyl 2-{[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoate](/img/structure/B415559.png)
![7-(3-bromobenzyl)-8-[(2-chloroethyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B415563.png)
